N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine
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Overview
Description
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C13H13NO2 It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethylidene hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 3-methoxynaphthalene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy-naphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares the methoxy-naphthalene structure but has an indole moiety instead of the hydroxylamine group.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another similar compound with a diphenylethyl group.
Uniqueness
N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxylamine group allows for unique interactions with biological targets, differentiating it from other methoxy-naphthalene derivatives.
Properties
CAS No. |
63006-78-0 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[1-(3-methoxynaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c1-9(14-15)12-7-10-5-3-4-6-11(10)8-13(12)16-2/h3-8,15H,1-2H3 |
InChI Key |
JPQMCARPKMCCLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=CC=CC=C2C=C1OC |
Origin of Product |
United States |
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